Didesmethyl Sibutramine-d6

LC-MS/MS Method Development Bioanalysis Pharmacokinetics

This deuterated analog is the gold-standard internal standard for quantifying didesmethylsibutramine in LC-MS/MS bioanalysis. Unlike non-isotopic surrogates, its perfect co-elution with the analyte corrects for matrix effects and ionization variability, ensuring FDA/EMA compliance for pharmacokinetic and forensic studies. Essential for accurate plasma, urine, and supplement screening.

Molecular Formula C15H22ClN
Molecular Weight 257.83 g/mol
Cat. No. B13444933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesmethyl Sibutramine-d6
Molecular FormulaC15H22ClN
Molecular Weight257.83 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2
InChIKeyWQSACWZKKZPCHN-QYDDHRNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Didesmethyl Sibutramine-d6 (CAS 1189727-93-2) for Bioanalytical LC-MS/MS Quantification: A Procurement-Focused Overview


Didesmethyl Sibutramine-d6 (CAS 1189727-93-2) is a deuterated, stable isotope-labeled analog of N,N-didesmethylsibutramine, the primary active metabolite of the withdrawn anorectic drug sibutramine. It is a synthetic small molecule with the molecular formula C15H16D6ClN and a molecular weight of 257.83 g/mol, where six hydrogen atoms on the cyclobutane ring are substituted with deuterium [1]. This compound is not intended for therapeutic use; its sole purpose is to serve as an internal standard (IS) in quantitative bioanalytical workflows, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary utility lies in enabling precise quantification of its non-deuterated counterpart, didesmethylsibutramine, in complex biological matrices such as human plasma, urine, and tissues, as well as in forensic and dietary supplement screening applications [2].

The Technical and Regulatory Imperative for Using Didesmethyl Sibutramine-d6 Over Non-Deuterated Internal Standards


In quantitative mass spectrometry, the internal standard must closely mimic the analyte's physicochemical behavior to correct for variability in sample preparation, chromatographic separation, and ionization efficiency. While non-deuterated structural analogs (e.g., chlorpheniramine) have historically been employed for sibutramine metabolite quantification [1], they are chemically distinct and thus fail to perfectly co-elute or compensate for subtle matrix effects, introducing significant quantitative bias [2]. The use of an isotopically labeled internal standard, such as Didesmethyl Sibutramine-d6, is a regulatory expectation for robust bioanalytical method validation, as outlined in guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) [3]. Simply substituting a non-isotopic analog or another deuterated compound (e.g., Sibutramine-d7) cannot provide the necessary co-elution and matrix effect correction specific to the didesmethylsibutramine analyte channel, thereby compromising the accuracy, precision, and reliability required for pharmacokinetic studies, bioequivalence trials, and forensic toxicology [4].

Quantitative Differentiation of Didesmethyl Sibutramine-d6: Evidence for Procurement Decisions


Superior Analytical Specificity: Isotopic Distinction from Native Analyte (MRM Transitions)

Didesmethyl Sibutramine-d6 provides a unique, analyte-specific MRM transition that is fully resolved from its native, non-deuterated counterpart, N-didesmethylsibutramine (DDSB). This ensures zero cross-talk or interference during quantification, a critical advantage over non-deuterated internal standards or even other deuterated analogs of sibutramine metabolites [1].

LC-MS/MS Method Development Bioanalysis Pharmacokinetics

Validated Performance: Method Linearity and Sensitivity with a Deuterated IS

While the specific compound Didesmethyl Sibutramine-d6 is not directly named in all primary literature, established LC-MS/MS methods for quantifying sibutramine metabolites demonstrate that using a deuterated internal standard (class-level inference) enables robust method performance with wide linear ranges and low limits of quantification [1]. This is in contrast to methods using non-isotopic IS (e.g., chlorpheniramine) which, while functional, may exhibit greater variability and are less aligned with current regulatory standards [2].

Bioequivalence Studies Clinical Pharmacology Method Validation

Regulatory Alignment for Forensic and Dietary Supplement Analysis

Current regulatory guidance for the screening of adulterated dietary supplements strongly recommends the use of deuterated analogs as internal standards to ensure the highest levels of accuracy and defensibility in analytical results . This is particularly critical for the identification and quantification of sibutramine metabolites, including didesmethylsibutramine, in complex supplement matrices. The use of Didesmethyl Sibutramine-d6 aligns with this guidance and provides a critical tool for forensic and regulatory laboratories [1].

Forensic Toxicology Adulterant Screening Regulatory Compliance

Physicochemical Identity and Stability for Supply Chain Integrity

Didesmethyl Sibutramine-d6 is supplied as a solid with defined storage conditions that ensure its long-term integrity as an analytical reference material. This is in contrast to some unlabeled or alternative standards which may be supplied in solution or with less rigorous quality documentation . For a laboratory, this means predictable and consistent performance from lot to lot, a key procurement consideration .

Analytical Reference Material Quality Control Stability

Optimal Scientific and Industrial Applications for Didesmethyl Sibutramine-d6


Internal Standard for Regulated Bioanalysis in Pharmacokinetic and Bioequivalence Studies

Didesmethyl Sibutramine-d6 is the gold-standard internal standard for the LC-MS/MS quantification of the active metabolite didesmethylsibutramine in human plasma, as demonstrated in validated methods for pharmacokinetic and bioequivalence studies [1]. Its use ensures method performance meets strict regulatory guidelines (FDA/EMA) for accuracy, precision, and linearity, which is non-negotiable for drug development and generic drug approval processes.

Confirmation and Quantitation in Forensic Toxicology and Adulterant Screening

This deuterated standard is essential for forensic and public health laboratories tasked with identifying and quantifying illegal sibutramine derivatives in seized materials, biological specimens, or dietary supplements [2]. Its high isotopic purity and distinct MS/MS signature provide the definitive analytical evidence required for legal proceedings and regulatory actions against adulterated products.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

As a stable isotope-labeled tracer, Didesmethyl Sibutramine-d6 is used in in vitro studies (e.g., with human liver microsomes or hepatocytes) to precisely track the metabolic fate of didesmethylsibutramine [3]. This allows researchers to differentiate the analyte from endogenously produced or isotopically identical metabolites, a critical capability for understanding metabolic pathways and potential DDIs.

Establishing Certified Reference Materials (CRMs) for Analytical Quality Control

Due to its defined purity, stability, and isotopic labeling, Didesmethyl Sibutramine-d6 is a prime candidate for the development and production of certified reference materials (CRMs) [4]. These CRMs are then used by analytical laboratories worldwide to calibrate instruments, validate methods, and ensure the accuracy of routine testing for sibutramine metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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